Cholecystokinin Octapeptide (1-5) (desulfated) is a derivative of the naturally occurring peptide hormone cholecystokinin, which plays a significant role in digestion and appetite regulation. This peptide is synthesized in the intestinal mucosa and is involved in various physiological processes, including stimulating gallbladder contraction and pancreatic enzyme secretion. The desulfated form refers to the removal of a sulfate group, which can influence its biological activity and receptor interactions.
Cholecystokinin Octapeptide is primarily derived from the intestinal endocrine cells, particularly in the small intestine. It is synthesized from larger precursors through enzymatic cleavage. The octapeptide form, often referred to as CCK-8, consists of eight amino acids and is one of the most studied forms of cholecystokinin due to its potent biological effects.
Cholecystokinin Octapeptide falls under the category of peptide hormones. It is classified based on its structure and function:
The synthesis of Cholecystokinin Octapeptide can be achieved through various methods, including:
Enzymatic synthesis typically involves:
Cholecystokinin Octapeptide has a specific amino acid sequence that defines its structure and function. The sequence for CCK-8 is typically represented as:
The molecular formula for Cholecystokinin Octapeptide (1-5) (desulfated) can be represented as , with a molecular weight of approximately 745.9 g/mol.
Cholecystokinin Octapeptide undergoes several chemical reactions, primarily involving:
The oxidation process may involve reactive oxygen species interacting with susceptible residues like methionine or tryptophan, potentially altering the peptide's biological activity and efficacy.
Cholecystokinin Octapeptide exerts its effects primarily through binding to specific receptors known as cholecystokinin receptors (CCK receptors). Upon binding:
Studies have shown that CCK-8 significantly stimulates pancreatic secretory flow and enzyme secretion in experimental models . The dose-response relationships indicate a biphasic response where lower doses stimulate secretion while higher doses may lead to decreased output.
Relevant data indicate that the stability of Cholecystokinin Octapeptide can vary based on environmental conditions such as temperature and pH levels.
Cholecystokinin Octapeptide has several applications in scientific research:
Cholecystokinin Octapeptide (1-5) (desulfated) (Asp-Tyr-Met-Gly-Trp) represents a truncated metabolite of the full sulfated CCK-8 peptide (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) that displays distinct neuromodulatory properties. Unlike its parent compound, this desulfated fragment exhibits a significantly reduced affinity for classical CCK receptors due to the absence of the tyrosine sulfate moiety and C-terminal pharmacophore [1] [6]. Research indicates that while sulfated CCK-8 co-localizes extensively with dopamine (particularly in the ventral tegmental area and substantia nigra), the CCK (1-5) fragment likely operates through alternative receptor systems including potential interactions with GPR173, a newly identified CCK-related receptor implicated in GABAergic plasticity [3] [7]. This differential receptor engagement fundamentally alters its neuromodulatory capacity within dopaminergic circuits.
The fragment's generation occurs through proteolytic cleavage of CCK-8 by serine proteases in regional brain slices [1]. Unlike full-length CCK-8 which regulates dopamine release via high-affinity CCK-B receptor binding in the mesolimbic pathway, the (1-5) fragment demonstrates minimal activity at these canonical receptors. This is evidenced by binding studies showing a 10-fold lower affinity of desulfated CCK-8 for cortical receptors compared to its sulfated counterpart [6]. Consequently, the (1-5) fragment may exert modulatory influences on dopaminergic signaling through indirect mechanisms, potentially involving presynaptic regulation of neurotransmitter release or interactions with non-canonical receptor targets [3] [8]. Its presence in cortico-striatal pathways suggests possible involvement in reward processing circuits, though direct evidence remains limited compared to the well-documented co-localization of full-length CCK-8 with dopamine in 80-90% of VTA neurons [4].
Table 1: Receptor Affinity Profile of CCK Fragments
Peptide | CCK-A Receptor Affinity | CCK-B Receptor Affinity | GPR173 Interaction |
---|---|---|---|
CCK-8 (sulfated) | High (KD ~1-5 nM) | High (KD ~1-5 nM) | Not established |
CCK-8 (desulfated) | Very low | Moderate (KD ~10-50 nM) | Not established |
CCK (1-5) desulfated | Negligible | Negligible | Potential target |
The satiety-inducing effects of cholecystokinin are predominantly mediated through peripheral CCK-A receptors and central CCK-B receptors activated by full-length sulfated CCK-8 [1] [5]. As a metabolite, Cholecystokinin Octapeptide (1-5) (desulfated) exhibits distinct bioactivity profiles in feeding regulation due to its altered receptor interaction capabilities. Research indicates that while systemic administration of CCK-8 reduces food intake by slowing gastric emptying and activating vagal afferents, the (1-5) fragment lacks these pronounced satiety effects [5] [9]. This functional difference stems primarily from its inability to activate peripheral CCK-A receptors that require tyrosine sulfation for high-affinity binding [7].
Emerging evidence suggests the (1-5) fragment may participate in more subtle appetite modulation through central mechanisms. Studies of duodenal CCK-expressing cells demonstrate their role in regulating sugar preference, raising the possibility that CCK fragments might influence hedonic aspects of feeding [3]. Additionally, the fragment's presence in brain regions governing interoceptive signaling (including the nucleus tractus solitarius) suggests potential neuromodulatory functions in gut-brain communication pathways [3] [9]. Unlike full-length CCK-8 which triggers immediate satiety via hypothalamic and brainstem circuits, the (1-5) fragment may instead contribute to long-term metabolic adaptation through interactions with orexin neurons that regulate appetite and wakefulness cycles [5] [9]. However, conclusive evidence establishing a direct role in feeding behavior remains limited, highlighting a significant research gap regarding this fragment's specific metabolic functions.
Cholecystokinin Octapeptide (1-5) (desulfated) demonstrates complex interactions with neural circuits regulating emotional states, potentially opposing the anxiogenic effects of full-length CCK peptides. While sulfated CCK-8 and particularly CCK-4 are well-established as potent panicogens via CCK-B receptor activation in the basolateral amygdala, the truncated (1-5) fragment appears to modulate these pathways differently [3] [4]. Recent research identifies that CCK (1-5) desulfated may contribute to inhibitory neuroplasticity through interactions with the GPR173 receptor system, which facilitates inhibitory long-term potentiation (iLTP) in cortical and limbic regions [3]. This mechanism potentially counterbalances excitatory signaling associated with anxiety states.
In nociceptive processing, the fragment exhibits functional divergence from full-length CCK peptides. While CCK-8S facilitates pain transmission through CCK-B receptor-mediated enhancement of glutamatergic signaling and suppression of GABAergic inhibition in the periaqueductal gray and spinal cord, the (1-5) fragment may instead influence endogenous opioid systems [3] [9]. Experimental models demonstrate that genetic deletion of CCK-B receptors reduces hyperalgesia in neuropathic pain, suggesting that metabolites lacking CCK-B receptor affinity might produce analgesic effects [3]. Additionally, stress-induced increases in CCK-like material in the frontal cortex can be attenuated by CCK-B antagonists, implying that endogenous proteolytic fragments might naturally regulate these responses [4]. Under conditions of social defeat stress, CCK (1-5) desulfated potentially modulates the HPA axis and autonomic responses through actions in the dorsomedial hypothalamus where CCK+ neurons project to the rostral ventromedial medulla [3].
Table 2: Functional Contrasts in Stress and Nociception Pathways
Function | Sulfated CCK-8 | CCK (1-5) Desulfated |
---|---|---|
Anxiety Modulation | CCK-B receptor activation → Panicogenic | GPR173 interaction → Potential anxiolytic |
Pain Processing | Pro-nociceptive via GABA suppression | May facilitate endogenous opioid actions |
Stress Response | Amplifies autonomic and HPA reactivity | Potential dampening effect on stress circuits |
Cortical Activation | Increases CCK-like material in stress | Attenuated by CCK-B antagonists |
The extensive presence of cholecystokinin peptides in cortical and hippocampal circuits positions Cholecystokinin Octapeptide (1-5) (desulfated) as a potential modulator of cognitive functions, though its specific roles remain less characterized than those of full-length CCK-8. The fragment's generation in brain regions critical for memory formation suggests participation in neuroplasticity mechanisms. Research demonstrates that full-length CCK-8 regulates both excitatory (eLTP) and inhibitory (iLTP) long-term potentiation through CCK-B receptors and GPR173, respectively [3]. As a metabolite, the (1-5) fragment likely influences these processes through differential receptor engagement, potentially modulating synaptic plasticity in a manner distinct from its parent compound.
Within hippocampal networks, CCK fragments may contribute to excitatory-inhibitory balance through interactions with interneuron populations. Full-length CCK-8 enhances GABA release onto dorsomedial hypothalamic neurons and increases spontaneous inhibitory postsynaptic potentials (sIPSPs) in the basolateral amygdala [3]. The (1-5) fragment likely retains some capacity to influence GABAergic transmission given its structural similarity to the N-terminal region of CCK-8, though with reduced efficacy. Experimental evidence suggests that CCK peptides modulate theta rhythm activity and working memory performance in prefrontal circuits [3]. Additionally, the association of CCK gene variants with cognitive decline in neurodegenerative conditions points to potential roles in memory consolidation and retrieval pathways [5]. The fragment's inhibition of aminopeptidases may indirectly influence cognitive processes by prolonging the activity of other neuropeptides involved in memory formation, though direct mechanistic evidence remains limited [8] [10].
Table 3: Research Evidence for Cognitive Roles
Cognitive Domain | CCK-8S Effects | CCK (1-5) Desulfated Evidence |
---|---|---|
Neuroplasticity | Mediates eLTP (CCKBR) and iLTP (GPR173) | Potential GPR173 activation |
Hippocampal Function | Modulates GABAergic transmission | Structural basis for partial function |
Cortical Processing | Regulates working memory via CCK+ interneurons | Unknown direct effects |
Neurodegeneration | Implicated in Alzheimer's pathology | Potential neuroprotective effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7